molecular formula C10H12N8O2 B12394002 (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol

Cat. No.: B12394002
M. Wt: 276.26 g/mol
InChI Key: GCTRYQSKALFXJD-FSDSQADBSA-N
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Description

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the azidomethyl group and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Glycosylation: The initial step involves the glycosylation of a protected ribose derivative with a purine base, such as adenine, to form a nucleoside intermediate.

    Protection and Deprotection: The hydroxyl groups of the nucleoside intermediate are protected using suitable protecting groups, such as silyl or acyl groups, to prevent unwanted side reactions.

    Azidation: The protected nucleoside is then subjected to azidation, where the azidomethyl group is introduced at the 2-position of the oxolane ring. This step typically involves the use of azidotrimethylsilane (TMSN3) or sodium azide (NaN3) in the presence of a suitable catalyst.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the nucleoside.

    Reduction: Amino derivatives of the nucleoside.

    Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.

    Biology: Studied for its potential role in inhibiting viral replication and as a probe for studying nucleic acid interactions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azidomethyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar nucleoside analog with a hydroxymethyl group instead of an azidomethyl group.

    (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-ol: A nucleoside analog with a methyl group at the 2-position.

Uniqueness

The presence of the azidomethyl group in (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol makes it unique compared to other nucleoside analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents, providing unique opportunities for scientific research and therapeutic applications.

Properties

Molecular Formula

C10H12N8O2

Molecular Weight

276.26 g/mol

IUPAC Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol

InChI

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1

InChI Key

GCTRYQSKALFXJD-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O

Origin of Product

United States

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